Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

N-(4-Bromophenyl)methylacetamide structure
90561-76-5 structure
Nome do Produto:N-(4-Bromophenyl)methylacetamide
N.o CAS:90561-76-5
MF:C9H10BrNO
MW:228.08580160141
CID:858972
PubChem ID:15640188

N-(4-Bromophenyl)methylacetamide Propriedades químicas e físicas

Nomes e Identificadores

    • Acetamide, N-[(4-bromophenyl)methyl]-
    • N-acetyl-4-bromobenzylamine
    • Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
    • N-[(4-Bromophenyl)methyl]acetamide (ACI)
    • N-(4-Bromobenzyl)acetamide
    • C78568
    • EN300-101529
    • Z816034502
    • 90561-76-5
    • SB79635
    • DTXSID701297837
    • SCHEMBL540769
    • 1Z-0016
    • DA-40688
    • CS-0197491
    • MFCD14659390
    • N-[(4-bromophenyl)methyl]acetamide
    • AKOS008842263
    • N-(4-Bromophenyl)methylacetamide
    • Inchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
    • Chave InChI: HBBBWKUVJSIFKV-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC1C=CC(Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 226.99458g/mol
  • Massa monoisotópica: 226.99458g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 29.1Ų

N-(4-Bromophenyl)methylacetamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-101529-5.0g
N-[(4-bromophenyl)methyl]acetamide
90561-76-5 95.0%
5.0g
$991.0 2025-02-21
TRC
N498428-250mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
250mg
$ 320.00 2022-06-02
TRC
N498428-50mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
50mg
$ 95.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268161-1g
N-(4-Bromobenzyl)acetamide
90561-76-5 98%
1g
¥1142.00 2024-04-26
Enamine
EN300-101529-0.1g
N-[(4-bromophenyl)methyl]acetamide
90561-76-5 95.0%
0.1g
$89.0 2025-02-21
Enamine
EN300-101529-0.25g
N-[(4-bromophenyl)methyl]acetamide
90561-76-5 95.0%
0.25g
$128.0 2025-02-21
Aaron
AR00H59L-250mg
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
250mg
$51.00 2025-01-24
1PlusChem
1P00H519-5g
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
5g
$363.00 2024-04-20
Aaron
AR00H59L-5g
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
5g
$422.00 2025-01-24
TRC
N498428-25mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
25mg
$ 50.00 2022-06-02

N-(4-Bromophenyl)methylacetamide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ;  2 h, 100 °C
Referência
Synergy between chemo- and bio-catalysts in multi-step transformations
Caiazzo, Aldo; Garcia, Paula M. L.; Wever, Ron; van Hest, Jan C. M.; Rowan, Alan E.; et al, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: 1,10-Phenanthroline, monohydrate ,  Copper fluoride (CuF2) Solvents: Chlorobenzene ;  40 bar, rt; 24 h, 140 °C
Referência
An unexpected copper-catalyzed carbonylative acetylation of amines
Li, Yahui; Wang, Changsheng; Zhu, Fengxiang; Wang, Zechao; Soule, Jean-Francois; et al, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Tetraethylammonium bromide ,  Acetic anhydride Solvents: Acetonitrile
Referência
Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups
Knittel, Dierk, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 3 h, 0 °C → rt
Referência
N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies
Li, Minglei; Liu, Shengjie; Chen, Hui; Zhou, Xinyu; Zhou, Jin; et al, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium hexafluorophosphate ,  Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  48 h, rt
Referência
C-H Amination via Electrophotocatalytic Ritter-type Reaction
Shen, Tao; Lambert, Tristan H., Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Methanesulfonic acid ,  Ammonia ,  Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
Referência
Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides
Kabeshov, Mikhail A.; Musio, Biagia; Ley, Steven V., Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 5 h, 0 °C → rt
Referência
Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands
Goswami, Nupur; Sinha, Soumya Kumar; Mondal, Partha; Adhya, S.; Datta, Ayan; et al, Chem, 2023, 9(4), 989-1003

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Tetraethylammonium tetrafluoroborate ,  Potassium bromide Solvents: Dichloromethane ,  Water ;  2 h
Referência
Amino acids in electrochemical metal-free benzylic C-H amidation
Strekalova, Sofia ; Kononov, Alexander; Budnikova, Yulia, Tetrahedron Letters, 2022, 102,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ;  2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Pyridine ;  2 h, rt
1.4 Reagents: Water
Referência
Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition
Yokoyama, Yuusaku; Yamaguchi, Tomotsugu; Sato, Masanori; Kobayashi, Eri; Murakami, Yasuoki; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) ,  Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) ,  Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ;  60 min, 80 °C
Referência
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions
Shakeri, Maryam-Sadat; Tajik, Hassan; Niknam, Khodabakhsh, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ;  2.0 h, 80 °C
Referência
Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction
Niknam, K.; Zolfigol, M. A.; Sadabadi, T., Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Boron trifluoride ,  Water ,  Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ;  16 h, 25 °C
Referência
Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis
Narobe, Rok; Murugesan, Kathiravan; Schmid, Simon; Koenig, Burkhard, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid ,  Iodobenzene ,  Boron trifluoride ,  Selectfluor Solvents: Acetonitrile ;  16 h, 25 °C
Referência
C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes
Narobe, Rok; Murugesan, Kathiravan; Haag, Christoph; Schirmer, Tobias Emanuel; Koenig, Burkhard, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Literatura Relacionada

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd